molecular formula C13H13N B8440157 4-(1-Cyclohexenyl)benzonitrile

4-(1-Cyclohexenyl)benzonitrile

Cat. No.: B8440157
M. Wt: 183.25 g/mol
InChI Key: VGWHNTLXLMZDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclohexenyl)benzonitrile is an aromatic nitrile derivative featuring a cyclohexenyl substituent at the para position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its structural versatility, which allows for modifications in electronic properties, steric effects, and reactivity.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

4-(cyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h4,6-9H,1-3,5H2

InChI Key

VGWHNTLXLMZDMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Cyclohexyl-Substituted Benzonitriles
Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features/Applications References
4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile C₁₆H₁₉N 225.34 Crystalline powder Liquid crystal precursor; E/Z isomerism observed
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) C₁₈H₂₅N 255.40 Solid Liquid crystal displays (LCs); high thermal stability
4-(Trans-4-propylcyclohexyl)benzonitrile C₁₆H₂₁N 227.35 Liquid or solid Laboratory chemical; synthesis intermediate
4-(4-Ethylcyclohexyl)benzonitrile C₁₅H₁₉N 213.32 Solid Studied for dielectric properties in polymers

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., pentyl in PCH5) enhance thermal stability, making them suitable for liquid crystal applications. Shorter chains (e.g., ethyl) are explored for dielectric materials .
  • Stereochemistry : Trans-configuration in cyclohexyl groups (e.g., 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile) influences mesomorphic behavior in LCs .
Table 2: Bioactive Benzonitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Features References
Crisaborole C₁₄H₁₀BNO₃ 251.10 Anti-inflammatory (topical) FDA-approved for eczema; boron-containing
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile C₁₀H₈N₄ 184.20 Antineoplastic intermediate Precursor to Letrozole (breast cancer drug)
4-(Pyridin-4-ylcarbonyl)benzonitrile C₁₃H₈N₂O 208.22 Catalytic oxidation product Synthesized via FeCl₂ catalysis; faint yellow solid

Key Observations :

  • Functional Groups : The presence of heterocycles (e.g., triazole in Letrozole intermediates) or boron (in Crisaborole) dictates biological targeting and mechanism .
  • Synthetic Utility : Nitrile groups facilitate further functionalization, such as oxidation to ketones (e.g., 4-(Pyridin-4-ylcarbonyl)benzonitrile) .

Comparison with Electronic Materials

Key Observations :

  • Conjugation Effects : Extended π-systems (e.g., in fluorescent brighteners) improve UV/visible light absorption .
  • Polarity : Ethynyl and silyl groups (e.g., 4-((trimethylsilyl)ethynyl)benzonitrile) increase dipole moments, critical for dielectric materials .

Contradictions/Limitations :

  • Limited direct data on 4-(1-Cyclohexenyl)benzonitrile necessitates extrapolation from analogs.
  • Variations in stereochemistry (cis/trans, E/Z) across compounds complicate direct comparisons.

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